4-Bromopiperidine hydrochloride 4-Bromopiperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1001397-43-8
VCID: VC4833737
InChI: InChI=1S/C5H10BrN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
SMILES: C1CNCCC1Br.Cl
Molecular Formula: C5H11BrClN
Molecular Weight: 200.5

4-Bromopiperidine hydrochloride

CAS No.: 1001397-43-8

Cat. No.: VC4833737

Molecular Formula: C5H11BrClN

Molecular Weight: 200.5

* For research use only. Not for human or veterinary use.

4-Bromopiperidine hydrochloride - 1001397-43-8

Specification

CAS No. 1001397-43-8
Molecular Formula C5H11BrClN
Molecular Weight 200.5
IUPAC Name 4-bromopiperidine;hydrochloride
Standard InChI InChI=1S/C5H10BrN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H
Standard InChI Key VSPDXGMFJVJBAH-UHFFFAOYSA-N
SMILES C1CNCCC1Br.Cl

Introduction

PropertyValue/DescriptionSource
Molecular FormulaC5H11BrClN\text{C}_5\text{H}_{11}\text{BrClN}
Molecular Weight200.51 g/mol
Storage ConditionsInert atmosphere, room temperature
Physical FormWhite crystalline powder
Hazard StatementsH302, H315, H319, H335

Applications in Research and Industry

Medicinal Chemistry

Hazard CategoryPrecautionary Measures
Acute oral toxicity (H302)Avoid ingestion; seek medical attention if swallowed.
Skin irritation (H315)Wear protective gloves and clothing.
Eye irritation (H319)Use eye protection; rinse immediately upon contact.
Respiratory irritation (H335)Use in well-ventilated areas or with respiratory equipment.

First aid protocols emphasize rinsing affected areas with water and consulting medical professionals for exposure incidents .

Research Findings and Case Studies

Case Study: Synthesis of N-Aminopiperidine

In a documented procedure, 4-bromopiperidine hydrochloride was reduced using lithium aluminum hydride (LiAlH4_4) to yield N-aminopiperidine, a compound with applications in neuropharmacology. The reaction’s progress was monitored via nuclear magnetic resonance (NMR) spectroscopy, confirming successful bromine substitution .

Structural Modifications for Enhanced Bioactivity

Research into piperidine derivatives has explored modifications at the 4-position to improve binding affinity. For example, replacing bromine with hydroxyl or amine groups alters the compound’s interaction with biological targets, as demonstrated in structure-activity relationship (SAR) studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator